The Function of C646 in Cells: A Technical Guide for Researchers
The Function of C646 in Cells: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Executive Summary
C646 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases (KATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By competitively inhibiting the binding of acetyl-CoA to the catalytic domain of these enzymes, C646 effectively reduces the acetylation of both histone and non-histone protein targets. This inhibition modulates a wide array of cellular processes, including gene expression, cell cycle progression, apoptosis, and inflammatory signaling. This technical guide provides an in-depth overview of the function of C646 in cellular contexts, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing C646 as a chemical probe to investigate the roles of p300/CBP in health and disease, and for professionals in drug development exploring the therapeutic potential of p300/CBP inhibition.
Mechanism of Action
C646 is a cell-permeable, reversible inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM for p300 in cell-free assays.[1][3][4] The inhibitory action of C646 is highly selective for p300/CBP over other histone acetyltransferases such as PCAF, GCN5, and Tip60 at concentrations typically used in cell-based assays.[2] By blocking p300/CBP activity, C646 prevents the transfer of acetyl groups to lysine residues on histone tails (e.g., H3K18, H3K27) and a multitude of non-histone proteins, thereby altering their function and downstream signaling cascades.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of C646 activity, including its inhibitory potency against p300/CBP and off-target enzymes, as well as effective concentrations for inducing specific cellular phenotypes.
Table 1: Inhibitory Activity of C646
| Target | Assay Type | Parameter | Value | Reference(s) |
| p300 | Cell-free HAT assay | Ki | 400 nM | [1][3][4] |
| p300 | Cell-free HAT assay | IC50 | 1.6 µM | [1] |
| p300 mutants (T1411A) | Cell-free HAT assay | IC50 | 3.4 µM | [1] |
| p300 mutants (Y1467F) | Cell-free HAT assay | IC50 | 7 µM | [1] |
| p300 mutants (W1466F) | Cell-free HAT assay | IC50 | 5 µM | [1] |
| p300 mutants (R1410A) | Cell-free HAT assay | IC50 | 2.5 µM | [1] |
| HDAC2 | HDAC inhibition assay | Ki | 15 µM | [6] |
| HDAC3 | HDAC inhibition assay | Ki | 25 µM | [6] |
| HDAC6 | HDAC inhibition assay | Ki | 7.0 µM | [6] |
| HDAC8 | HDAC inhibition assay | Ki | 11 µM | [6] |
Table 2: Effective Concentrations of C646 in Cellular Assays
| Cell Line | Effect | Concentration | Duration | Reference(s) |
| Pancreatic Cancer (PSN1, MIAPaCa2) | Inhibition of H3 acetylation | 20-30 µM | 72 h | [5] |
| Pancreatic Cancer (PSN1, MIAPaCa2) | G2/M cell cycle arrest | 30 µM | 48 h | [5] |
| Pancreatic Cancer (Panc1) | G2/M cell cycle arrest | 40 µM | 48 h | [7] |
| Pancreatic Cancer (PSN1, MIAPaCa2) | Apoptosis induction | 30 µM | 48 h | [5] |
| Gastric Cancer (SGC-7901, MKN45, MGC-803, BGC-823, KATO III) | Inhibition of cell viability | 1-20 µM | 24 h | [8] |
| Gastric Cancer (various) | Cell cycle arrest | 10 µM | 6 h | [8] |
| Gastric Cancer (various) | Apoptosis induction | 10 µM | 24 h | [8] |
| Prostate Cancer (androgen-sensitive and castration-resistant) | Apoptosis induction | 20 µM | Not specified | [3] |
| Non-small cell lung carcinoma (A549, H157, H460) | Radiosensitization | Not specified | Not specified | [9] |
Key Cellular Functions and Affected Signaling Pathways
The inhibition of p300/CBP by C646 has profound effects on numerous cellular functions, primarily through the modulation of key signaling pathways that are critical for cell growth, survival, and stress responses.
Cell Cycle Regulation
C646 has been shown to induce cell cycle arrest, most commonly at the G2/M phase, in various cancer cell lines.[5][7] This effect is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and CDK1.[10] The inhibition of p300/CBP-mediated histone acetylation at the promoters of these genes is a likely mechanism for their reduced expression.
Induction of Apoptosis
C646 is a potent inducer of apoptosis in a variety of cancer cell types.[5][8] This pro-apoptotic effect is mediated through multiple mechanisms, including the modulation of the p53 tumor suppressor pathway and the NF-κB survival pathway.
Modulation of the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stresses. The activity of p53 is tightly regulated by post-translational modifications, including acetylation by p300/CBP. Acetylation of p53 is generally associated with its stabilization and activation, leading to the transcription of pro-apoptotic genes. C646, by inhibiting p300/CBP, can prevent p53 acetylation, thereby attenuating its pro-apoptotic function in response to certain stimuli.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65 (RelA) subunit of NF-κB is enhanced by p300/CBP-mediated acetylation at multiple lysine residues (e.g., K218, K221, K310), which promotes its nuclear retention and transcriptional coactivator recruitment.[6][11] C646 can inhibit the acetylation of p65, leading to a reduction in NF-κB-dependent transcription of pro-inflammatory and anti-apoptotic genes.[11][12]
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the canonical pathway, the stabilization and nuclear translocation of β-catenin leads to its association with TCF/LEF transcription factors and the recruitment of coactivators, including p300/CBP, to activate target gene expression.[3][7] p300/CBP can acetylate β-catenin at lysine 345, which enhances its interaction with TCF4.[13] By inhibiting p300/CBP, C646 can suppress Wnt/β-catenin-mediated transcription.[14]
Androgen Receptor Signaling
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. p300/CBP act as coactivators for the AR, enhancing its transcriptional activity. Inhibition of p300/CBP by C646 can lead to reduced AR-mediated gene expression and apoptosis in prostate cancer cells.[3]
Off-Target and Other Effects
While C646 is highly selective for p300/CBP, at higher concentrations (typically >7 µM), it has been reported to inhibit some histone deacetylases (HDACs), which could lead to complex cellular responses.[6] Additionally, some studies have observed that C646 treatment can lead to an increase in the expression of other histone acetyltransferases, such as TIP60 and PCAF, potentially as a compensatory mechanism.[15][16]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cellular effects of C646. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of C646 to inhibit the enzymatic activity of p300/CBP in a cell-free system.
Materials:
-
Recombinant p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA (radiolabeled or with a detection tag)
-
C646 (and other inhibitors as controls)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant p300/CBP enzyme.
-
Add varying concentrations of C646 (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid or spotting onto a filter paper).
-
Quantify the amount of acetylated histone peptide using a scintillation counter (for radiolabeled acetyl-CoA) or other detection methods.
-
Calculate the percent inhibition at each C646 concentration and determine the IC50 value.
References
- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]
- 7. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suberoylanilide hydroxamic acid induces Akt-mediated phosphorylation of p300, which promotes acetylation and transcriptional activation of RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C646, a selective small molecule inhibitor of histone acetyltransferase p300, radiosensitizes lung cancer cells by enhancing mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylation of p65Lys310 by p300 in macrophages mediates anti-inflammatory property of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation of beta-catenin by p300 regulates beta-catenin-Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The P300 acetyltransferase inhibitor C646 promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
